molecular formula C11H7N3O B6385178 5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% CAS No. 1111103-70-8

5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385178
CAS RN: 1111103-70-8
M. Wt: 197.19 g/mol
InChI Key: QGLQGAHIBSQCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Cyanophenyl)-2-hydroxypyrimidine (5-CP-2-H) is an important building block in the synthesis of a variety of organic compounds. It is a heterocyclic compound containing both a pyrimidine ring and a phenyl group, and is one of the most versatile and widely used compounds in organic synthesis. It has been used in the synthesis of numerous drugs, dyes, and other compounds. It is also used in the manufacture of sunscreen, cosmetics, and other products.

Scientific Research Applications

5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% has been used extensively in scientific research, particularly in the synthesis of biologically active compounds. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, anticoagulants, and anti-cancer drugs. It has also been used in the synthesis of dyes, pigments, and other compounds. In addition, 5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, aiding in the formation of desired products. It is also believed to catalyze the formation of various intermediates, which can then be used to synthesize other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% are not well understood. However, it has been shown to have some antioxidant activity and to possess anti-inflammatory and anti-cancer properties. It has also been shown to have anti-microbial activity, which may be useful in the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% is an extremely versatile and widely used compound in organic synthesis. It is relatively easy to synthesize, and is available in 95% purity. It has a wide range of applications in scientific research and is relatively inexpensive. However, it is not suitable for use in large scale industrial processes due to its low solubility in water and its tendency to form complex mixtures with other compounds.

Future Directions

The future of 5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% is promising. It has a wide range of applications in scientific research and is relatively inexpensive. Further research is needed to better understand its biochemical and physiological effects, and to develop new applications for it. Potential future applications include the synthesis of new drugs, dyes, and other compounds, and the use of 5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% in the manufacture of sunscreen, cosmetics, and other products. Additionally, further research is needed to improve the solubility of 5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% in water, and to develop new methods for its synthesis.

Synthesis Methods

5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% can be synthesized by a variety of methods, including the use of pyrimidine derivatives, the condensation of anhydrous formaldehyde and pyrimidine, and the reaction of 4-cyanophenol and anhydrous formaldehyde. The most common method is the condensation of anhydrous formaldehyde and pyrimidine derivatives, which yields 5-(4-Cyanophenyl)-2-hydroxypyrimidine, 95% in 95% purity.

properties

IUPAC Name

4-(2-oxo-1H-pyrimidin-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)10-6-13-11(15)14-7-10/h1-4,6-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLQGAHIBSQCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686785
Record name 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile

CAS RN

1111103-70-8
Record name 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.